molecular formula C18H12ClF3N2OS B14923298 5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B14923298
M. Wt: 396.8 g/mol
InChI Key: XSZOGUFHDXITCG-AUEPDCJTSA-N
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Description

5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of Substituents: The chlorophenyl, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the imine group may produce a secondary amine.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties. This compound may be studied for similar activities.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological targets.

Industry

    Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and chlorophenyl groups may contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: Lacks the methoxyphenyl group.

    5-(4-chlorophenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxyphenyl group in 5-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C18H12ClF3N2OS

Molecular Weight

396.8 g/mol

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C18H12ClF3N2OS/c1-25-14-5-3-2-4-12(14)10-23-17-24-16(18(20,21)22)15(26-17)11-6-8-13(19)9-7-11/h2-10H,1H3/b23-10+

InChI Key

XSZOGUFHDXITCG-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C=NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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